Isopropyl-piperidin-3-yl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13463625
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24N2O2 |
|---|---|
| Molecular Weight | 276.37 g/mol |
| IUPAC Name | benzyl N-piperidin-3-yl-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C16H24N2O2/c1-13(2)18(15-9-6-10-17-11-15)16(19)20-12-14-7-4-3-5-8-14/h3-5,7-8,13,15,17H,6,9-12H2,1-2H3 |
| Standard InChI Key | GMWYGDTWTAFLLF-UHFFFAOYSA-N |
| SMILES | CC(C)N(C1CCCNC1)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)N(C1CCCNC1)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical and Structural Properties
Isopropyl-piperidin-3-yl-carbamic acid benzyl ester features a piperidine ring substituted at the 3-position with a carbamate group bearing isopropyl and benzyl moieties. Key properties include:
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₆N₂O₂ |
| Molecular Weight | 290.4 g/mol |
| Boiling Point | 433.9 ± 45 °C (predicted) |
| Density | 1.07 ± 0.1 g/cm³ (predicted) |
| XLogP3 | 2.7 (lipophilicity index) |
| Rotatable Bond Count | 6 |
The piperidine ring adopts a chair conformation, with the carbamate group in an equatorial position to minimize steric hindrance . The stereochemistry at the piperidine C3 position is critical, as enantiomeric forms exhibit distinct biological activities. For instance, the (S)-enantiomer demonstrates a specific optical rotation of [α]²⁰_D = +34.4° (MeOH), while the (R)-enantiomer shows [α]²⁰_D = -34.6° (MeOH) .
Synthesis and Stereochemical Control
The synthesis of isopropyl-piperidin-3-yl-carbamic acid benzyl ester typically involves nucleophilic substitution reactions. A representative method includes:
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Triflate Ester Formation: Chiral α-hydroxy acids are converted to triflate esters using triflic anhydride. For example, (S)-methyl lactate reacts with triflic anhydride to yield (S)-methyl trifluoromethanesulfonyl lactate .
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Nucleophilic Displacement: The triflate intermediate reacts with isopropyl-piperidin-3-amine under controlled conditions (-50°C, triethylamine) to ensure stereochemical fidelity. This step proceeds via an Sₙ2 mechanism, preserving the configuration at the stereogenic center .
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Benzylation: The resulting amine is protected with a benzyl carbamate group using benzyl chloroformate, yielding the final product .
Optimization of reaction parameters (e.g., temperature, solvent polarity) is crucial to achieving high enantiomeric excess (ee > 90%) .
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| Benzyl piperidin-3-ylcarbamate | Acetylcholinesterase | 12 µM |
| Cyclopropyl-piperidin-3-ylmethyl | COX-2 | 8.5 µM |
| Isopropyl-piperidin-3-yl (this) | GPCRs (predicted) | N/A |
Applications in Drug Development
The compound’s structural features make it a versatile building block:
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Prodrug Design: The benzyl ester group enhances lipophilicity, facilitating blood-brain barrier penetration. Hydrolysis in vivo releases the active amine.
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Peptide Mimetics: Incorporation into dipeptides (e.g., coupling with L-phenylalanine) yields conformationally restricted analogs with improved receptor selectivity .
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Enzyme Probes: Its carbamate moiety serves as a transition-state analog in protease inhibition studies.
Comparative Analysis with Structural Analogs
Table 3: Structural and Functional Comparisons
The isopropyl group in isopropyl-piperidin-3-yl-carbamic acid benzyl ester enhances steric bulk, potentially improving target specificity compared to simpler analogs .
Future Research Directions
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Stereochemical Optimization: Evaluate enantiomer-specific activities to identify therapeutically superior forms.
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In Vivo Pharmacokinetics: Assess bioavailability, metabolism, and toxicity profiles.
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Target Identification: High-throughput screening against GPCR libraries to elucidate precise mechanisms.
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